Trametinib is a selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Trametinib's role in scientific research lies in its ability to specifically target and inhibit this pathway, offering a valuable tool for investigating the mechanisms of cancer development and potential therapeutic strategies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Trametinib binds to an allosteric site on MEK1 and MEK2, distinct from the ATP-binding site. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This binding prevents the activation of ERK1/2 by blocking the phosphorylation of these downstream kinases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As ERK1/2 are essential for cell growth and proliferation, trametinib effectively inhibits the downstream effects of the RAS/RAF/MEK/ERK pathway, ultimately suppressing tumor cell growth. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: